N-(6-nitrobenzo[d]thiazol-2-yl)-4-tosylbutanamide
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Overview
Description
N-(6-nitrobenzo[d]thiazol-2-yl)-4-tosylbutanamide is a synthetic organic compound that belongs to the class of benzothiazole derivatives Benzothiazoles are known for their diverse biological activities and are widely studied in medicinal chemistry
Mechanism of Action
Target of Action
Similar benzothiazole derivatives have been found to exhibit anti-tubercular activity , suggesting that this compound may target the Mycobacterium tuberculosis bacterium.
Mode of Action
tuberculosis , suggesting that this compound may interact with the bacterium to inhibit its growth
Biochemical Pathways
Benzothiazole derivatives have been found to exhibit anti-tubercular activity , suggesting that this compound may affect the biochemical pathways involved in the growth and survival of M. tuberculosis.
Result of Action
tuberculosis , suggesting that this compound may result in the inhibition of bacterial growth.
Biochemical Analysis
Biochemical Properties
The role of N-(6-nitrobenzo[d]thiazol-2-yl)-4-tosylbutanamide in biochemical reactions is not fully understood. Similar benzothiazole derivatives have shown inhibitory effects against M. tuberculosis . This suggests that this compound may interact with enzymes, proteins, and other biomolecules involved in the life cycle of this bacterium .
Cellular Effects
Related benzothiazole derivatives have demonstrated anti-inflammatory properties, suggesting potential impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is plausible that it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-nitrobenzo[d]thiazol-2-yl)-4-tosylbutanamide typically involves multiple steps, starting with the preparation of the benzothiazole core. One common method involves the condensation of 2-aminobenzenethiol with nitrobenzaldehyde to form 6-nitrobenzo[d]thiazole. This intermediate is then subjected to further reactions to introduce the tosylbutanamide moiety.
Condensation Reaction: 2-aminobenzenethiol reacts with nitrobenzaldehyde in the presence of a catalyst such as glacial acetic acid to form 6-nitrobenzo[d]thiazole.
Nucleophilic Substitution: The 6-nitrobenzo[d]thiazole is then reacted with 4-tosylbutanoyl chloride in the presence of a base like triethylamine to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-(6-nitrobenzo[d]thiazol-2-yl)-4-tosylbutanamide can undergo various chemical reactions, including:
Substitution: The tosyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Substitution: Nucleophiles such as amines or thiols, bases like sodium hydride (NaH) or potassium carbonate (K2CO3).
Major Products Formed
Reduction: Formation of N-(6-aminobenzo[d]thiazol-2-yl)-4-tosylbutanamide.
Substitution: Formation of various substituted benzothiazole derivatives depending on the nucleophile used.
Scientific Research Applications
N-(6-nitrobenzo[d]thiazol-2-yl)-4-tosylbutanamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential anti-inflammatory and anti-tubercular activities
Biological Research: Used in molecular docking studies to understand protein-ligand interactions.
Chemical Synthesis: Serves as an intermediate in the synthesis of other biologically active benzothiazole derivatives.
Comparison with Similar Compounds
Similar Compounds
- N-(benzo[d]thiazol-2-yl)-2-phenylbenzamides
- N-(benzo[d]thiazol-2-yl)-2-morpholinoethylamino benzamides
Uniqueness
N-(6-nitrobenzo[d]thiazol-2-yl)-4-tosylbutanamide is unique due to the presence of both nitro and tosyl functional groups, which impart distinct chemical reactivity and biological activity. The nitro group enhances its potential as an anti-tubercular agent, while the tosyl group allows for further functionalization through substitution reactions .
Properties
IUPAC Name |
4-(4-methylphenyl)sulfonyl-N-(6-nitro-1,3-benzothiazol-2-yl)butanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O5S2/c1-12-4-7-14(8-5-12)28(25,26)10-2-3-17(22)20-18-19-15-9-6-13(21(23)24)11-16(15)27-18/h4-9,11H,2-3,10H2,1H3,(H,19,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CICALMLMUQOYNN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)CCCC(=O)NC2=NC3=C(S2)C=C(C=C3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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